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Compound of Interest

Compound Name: 1-Penten-3-OL

Cat. No.: B1202030

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Penten-3-ol, a secondary alcohol with applications as a flavoring agent and fragrance
ingredient.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for
data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for 1-Penten-3-ol are summarized in the tables below,
providing a clear reference for spectral interpretation and compound identification.

Table 1: *H NMR Spectroscopic Data for 1-Penten-3-ol

Solvent: CDCls, Frequency: 90 MHz[1]
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Chemical Shift (ppm) Multiplicity Assighment
5.69 - 6.06 m H-2 (CH)
5.03 - 5.32 m H-1 (=CHz)
3.90 - 4.14 m H-3 (CH-OH)
2.02 S -OH
1.41-1.73 m H-4 (-CHz-)
0.83-1.01 t H-5 (-CHs)

Table 2: 3*C NMR Spectroscopic Data for 1-Penten-3-ol

Solvent: CDCIs, Frequency: 25.16 MHz[1]

Chemical Shift (ppm) Assignment
141.21 C-2
114.59 C-1
74.48 C-3
29.90 C-4
9.66 C-5

Table 3: Infrared (IR) Spectroscopy Peak List for 1-
Penten-3-ol
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Wavenumber (cm~?) Description of Vibration
~3360 O-H stretch (broad)

~3080 =C-H stretch

~2960 C-H stretch (aliphatic)
~1645 C=C stretch

~1460 C-H bend

~1015 C-O stretch

~920 =C-H bend (out-of-plane)

Table 4: Mass Spectrometry (Electron lonization) Data
for 1-Penten-3-ol

lonization Energy: 70 eV[1]

Mass-to-Charge Ratio

(mi2) Relative Intensity (%) Putative Fragment
m/z

57 100.0 [CsHsO]*

55 99.99 [CaH7]*

41 64.94 [C3Hs]*

29 67.44 [C2Hs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution of 1-Penten-3-ol is prepared by dissolving approximately 10-
20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCIs). The solution
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is transferred to a 5 mm NMR tube.

 Instrumentation: *H and 3C NMR spectra are acquired on a spectrometer operating at a
frequency of 90 MHz for protons.

e 1H NMR Acquisition Parameters:
o A standard pulse sequence is used.
o The spectral width is set to encompass the expected chemical shift range for all protons.
o A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition Parameters:
o A proton-decoupled pulse sequence is utilized to simplify the spectrum.
o The spectral width is set to cover the chemical shift range for all carbon atoms.

o A greater number of scans are typically required compared to *H NMR due to the lower
natural abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier
transformation, phase correction, and baseline correction to obtain the final frequency-
domain spectrum. Chemical shifts are referenced to the residual solvent peak of CDCls.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like 1-Penten-3-ol, the spectrum can be obtained
using the neat liquid. A thin film of the sample is placed between two potassium bromide
(KBr) or sodium chloride (NaCl) plates.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data
acquisition.

o Data Acquisition:
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[e]

A background spectrum of the empty sample holder (or clean KBr/NacCl plates) is
recorded.

[e]

The prepared sample is placed in the instrument's sample compartment.

o

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm~1.

[¢]

Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction: A small amount of 1-Penten-3-ol is introduced into the mass
spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for
separation from any impurities.

lonization: Electron lonization (EI) is employed, where the sample molecules are bombarded
with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged fragments are accelerated and separated
based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier or similar detector records the abundance of each fragment
at its specific m/z value.

Data Processing: The output is a mass spectrum, which is a plot of relative intensity versus
m/z.

Visualization of Spectroscopic Data Correlation

The following diagram illustrates the relationship between the different spectroscopic

techniques and the structural information they provide for 1-Penten-3-ol.
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Caption: Workflow of spectroscopic analysis for 1-Penten-3-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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